molecular formula C18H15NO2 B024420 Desacetyl bisacodyl CAS No. 603-41-8

Desacetyl bisacodyl

Cat. No.: B024420
CAS No.: 603-41-8
M. Wt: 277.3 g/mol
InChI Key: LJROKJGQSPMTKB-UHFFFAOYSA-N
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Description

Deacetylbisacodyl (also known as BHPM, LA-96, or Dihydroxydiphenyl-pyridyl methane) is the active metabolite of the stimulant laxative bisacodyl. This experimental compound is an essential research tool for investigating colonic secretion, neurogenic bowel dysfunction, and the mechanisms of laxative action. Main Applications & Research Value: Mechanistic Studies of Secretion: Deacetylbisacodyl is a primary agent for studying epithelial chloride (Cl⁻) secretion in the distal colon and rectum. Research indicates it induces a transient, concentration-dependent increase in short-circuit current (Isc) and tissue conductance (Gt) in mucosal-submucosal preparations, providing a model for probing ion transport pathways . Investigation of Mucus Dynamics: The compound stimulates both mucus secretion and de novo mucus synthesis. Studies show it induces a biphasic mucus output, making it valuable for research into colonic cytoprotection and the role of mucins in gastrointestinal function . Electrolyte and Fluid Transport Research: Deacetylbisacodyl potently influences net fluid and electrolyte movements, inhibiting sodium and fluid absorption and promoting potassium secretion at various concentrations, which is crucial for understanding water homeostasis in the gut . Mechanism of Action: Evidence points to a receptor-mediated mechanism localized on the mucosal (luminal) side of the colon from the middle colon to the rectum . Its action is not neuronally mediated, as responses are unaffected by tetrodotoxin. Instead, the secretory effect is closely associated with the cyclooxygenase (COX) signaling pathway; pretreatment with COX inhibitors like piroxicam eliminates the characteristic Cl⁻ secretion . This suggests that Deacetylbisacodyl's pro-secretory effect is mediated through prostaglandin-dependent pathways. Chemical Profile: CAS Number: 603-41-8 Chemical Formula: C18H15NO2 IUPAC Name: 4-[(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenol This product is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,18,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJROKJGQSPMTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209053
Record name Dihydroxydiphenyl-pyridyl methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-41-8
Record name 4,4′-Dihydroxydiphenyl(2-pyridyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroxydiphenyl-pyridyl methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deacetylbisacodyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydroxydiphenyl-pyridyl methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACETYLBISACODYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R09078E41Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanism of Action of Desacetyl Bisacodyl on Colonic Nerves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Abstract

This technical guide provides an in-depth examination of the mechanism of action of desacetyl bisacodyl (B1667424), the active metabolite of the prodrug bisacodyl, with a specific focus on its interaction with the enteric nervous system (ENS) of the colon. The primary mechanism is the direct stimulation of mucosal sensory nerve endings, which in turn activates the myenteric plexus, leading to an increase in propulsive colonic motility, characterized by high-amplitude propagating contractions (HAPCs).[1][2] This prokinetic effect is complemented by a dual secretory action. This involves a nerve-mediated secretion of chloride and bicarbonate, as well as a paracrine pathway where the metabolite stimulates macrophages to release prostaglandin (B15479496) E2 (PGE2).[3] The subsequent increase in PGE2 downregulates aquaporin-3 (AQP3) expression in epithelial cells, inhibiting water reabsorption and increasing stool water content.[3] This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of the core signaling pathways.

2.0 Introduction

Bisacodyl is a widely utilized diphenylmethane (B89790) derivative classified as a stimulant laxative.[4] It functions as a prodrug, requiring hydrolysis by intestinal enzymes to be converted into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), commonly known as desacetyl bisacodyl.[4][5] The laxative effect of this compound is primarily localized to the large intestine and is attributed to a dual mechanism: a direct stimulation of enteric nerves to enhance motility and an increase in the net secretion of water and electrolytes into the colonic lumen.[2] This guide delineates these complex neural and secretory pathways for researchers, scientists, and drug development professionals.

3.0 Core Mechanism: Stimulation of the Enteric Nervous System (ENS)

The principal prokinetic effect of this compound is mediated through direct interaction with the neural network embedded in the colon wall.

3.1 Activation of Mucosal Sensory Nerves Upon formation in the intestine, this compound acts locally on the colonic mucosa. It directly stimulates sensory nerve endings located within the mucosal layer.[1][2] This initial interaction serves as the trigger for a cascade of neurally-mediated motor events.

3.2 Engagement of the Myenteric Plexus The stimulation of sensory nerves relays signals to the myenteric plexus (Auerbach's plexus), a ganglionated network situated between the longitudinal and circular smooth muscle layers of the colon.[6][7] The myenteric plexus is the primary neural structure responsible for coordinating the peristaltic motor patterns of the gut.[7][8][9] Activation of this plexus by this compound enhances coordinated muscle contractions.

3.3 Induction of High-Amplitude Propagating Contractions (HAPCs) The engagement of the myenteric plexus results in a significant increase in propulsive motility. Specifically, this compound is known to induce high-amplitude propagating contractions (HAPCs), which are powerful, long-distance peristaltic waves responsible for the mass movement of fecal contents through the colon.[10] This accelerated transit is a hallmark of its laxative effect.

Neural_Stimulation_Pathway cluster_0 Colonic Lumen & Mucosa cluster_1 Muscularis Externa cluster_2 Physiological Outcome BHPM This compound (BHPM) NerveEndings Mucosal Sensory Nerve Endings BHPM->NerveEndings Stimulates MyentericPlexus Myenteric Plexus (Auerbach's) NerveEndings->MyentericPlexus Activates SmoothMuscle Colonic Smooth Muscle MyentericPlexus->SmoothMuscle Innervates HAPCs Increased Propulsive Motility (HAPCs) SmoothMuscle->HAPCs Results in

Figure 1: Neural pathway of this compound action.

4.0 Secretory Mechanisms

In addition to its prokinetic effects, this compound promotes laxation by increasing the water content of the stool through two distinct secretory pathways.

4.1 Nerve-Mediated Ion Secretion Once a small amount of this compound is absorbed, it can induce the secretion of chloride (Cl⁻) and bicarbonate into the colonic lumen through a nerve-mediated process. Studies using Ussing chambers have shown that this secretory response is dependent on the cyclooxygenase (COX) signaling pathway, as it can be abolished by the COX inhibitor piroxicam.[11] Interestingly, the response is unaffected by the neurotoxin tetrodotoxin, suggesting the mechanism may involve direct action on nerve terminals or non-axonal pathways rather than conventional action potential propagation.[11]

4.2 Paracrine Regulation of Water Absorption via PGE2 and AQP3 A significant component of the secretory action involves a paracrine signaling cascade. This compound stimulates colonic macrophages to increase the synthesis and secretion of prostaglandin E2 (PGE2).[3][12] PGE2 then acts on adjacent colonic mucosal epithelial cells, where it triggers a reduction in the expression of aquaporin-3 (AQP3), a key water channel protein.[3] The downregulation of AQP3 impairs the transfer of water from the colonic lumen back into the vasculature, leading to an increase in luminal fluid and softer stool consistency.[3]

Paracrine_Secretory_Pathway BHPM This compound (BHPM) Macrophage Colonic Macrophage BHPM->Macrophage Stimulates PGE2 Prostaglandin E2 (PGE2) Macrophage->PGE2 Releases EpithelialCell Epithelial Cell PGE2->EpithelialCell Acts on AQP3 Aquaporin-3 (AQP3) Expression PGE2->AQP3 Downregulates EpithelialCell->AQP3 Regulates WaterReabsorption Water Reabsorption AQP3->WaterReabsorption Inhibits StoolWater Increased Stool Water WaterReabsorption->StoolWater Leads to Ussing_Chamber_Workflow A Isolate Colonic Mucosal-Submucosal Tissue B Mount Tissue in Ussing Chamber A->B C Equilibrate and Establish Baseline Isc B->C D Add this compound (Mucosal Side) C->D E Record Changes in Short-Circuit Current (Isc) D->E F Analyze Data to Quantify Ion Secretion E->F

References

Methodological & Application

a

Author: BenchChem Technical Support Team. Date: December 2025

Please provide a specific topic for the Application Notes and Protocols. The current topic is "a", which is too general to create a detailed and informative document.

Once you provide a specific topic, I can proceed with the following steps to generate the content you have requested:

  • Information Gathering: I will conduct thorough Google searches to find relevant research articles, established protocols, and signaling pathway information related to your specified topic.

  • Data Extraction and Organization: I will extract quantitative data and detailed experimental methods from the search results. This data will be organized into clear, structured tables for easy comparison.

  • Protocol Documentation: I will write detailed, step-by-step experimental protocols for the key experiments identified.

  • Visualization with Graphviz: I will create diagrams using the DOT language to illustrate signaling pathways, experimental workflows, or logical relationships, adhering to your specific formatting and color requirements.

  • Content Assembly: Finally, I will compile all the information into a comprehensive Application Notes and Protocols document, tailored for researchers, scientists, and drug development professionals.

Example of a specific topic: "The role of the JAK-STAT signaling pathway in rheumatoid arthritis" or "The use of CRISPR-Cas9 for in vitro gene editing of hematopoietic stem cells."

Safety Operating Guide

Proper Disposal of Desacetyl Bisacodyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Desacetyl bisacodyl (B1667424), the active metabolite of the laxative bisacodyl, requires careful consideration for its disposal due to its chemical properties. This guide provides essential safety and logistical information for the proper disposal of desacetyl bisacodyl, aligning with standard laboratory safety and chemical handling practices.

Chemical and Toxicological Data

A summary of the pertinent data for this compound is presented below. This information is critical for assessing the risks associated with its handling and disposal.

PropertyValueSource
Chemical Name 4,4'-(2-pyridinylmethylene)bis-phenol[1]
Synonyms DAB, DDPM[2]
CAS Number 603-41-8[1]
Molecular Formula C₁₈H₁₅NO₂[2]
Molecular Weight 277.3 g/mol [2]
Solubility Poorly soluble in water. Soluble in DMSO and DMF.[2][3]
Acute Toxicity (Oral) LD50: 8,550 mg/kg (rat)[1]
Chemical Class Phenolic compound

Disposal Procedures

There are no specific, published experimental protocols for the chemical neutralization or degradation of this compound in a laboratory setting. Due to its classification as a phenolic compound, this compound should be treated as hazardous chemical waste. The following step-by-step procedures are based on general best practices for the disposal of hazardous pharmaceutical and chemical waste.

Waste Categorization and Segregation

Proper segregation of waste is the first critical step in a compliant disposal plan. This compound waste should be categorized as follows:

  • Pure Compound (Solid Waste): Unused or expired this compound powder.

  • Contaminated Labware and Personal Protective Equipment (PPE): Items such as pipette tips, centrifuge tubes, gloves, and weighing papers that have come into direct contact with this compound.

  • Aqueous Solutions: Buffer or other aqueous solutions containing dissolved this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Pure Compound (Solid) waste_type->solid Solid contaminated Contaminated Labware/PPE waste_type->contaminated Contaminated aqueous Aqueous Solution waste_type->aqueous Aqueous collect_solid Collect in a labeled, sealed, puncture-proof container for hazardous solid waste. solid->collect_solid collect_contaminated Collect in a labeled, sealed container for hazardous solid waste. contaminated->collect_contaminated collect_aqueous Collect in a labeled, sealed, leak-proof container for hazardous liquid waste. aqueous->collect_aqueous storage Store in a designated hazardous waste accumulation area away from incompatible materials. collect_solid->storage collect_contaminated->storage collect_aqueous->storage disposal Arrange for pickup by a licensed hazardous waste disposal service for incineration. storage->disposal end End: Disposal Complete disposal->end

Disposal workflow for this compound.
Step-by-Step Disposal Protocols

1. Pure this compound (Solid Waste):

  • Step 1: Containerization: Carefully place the solid this compound into a designated, puncture-proof, and sealable container for hazardous solid chemical waste.

  • Step 2: Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms (e.g., harmful).

  • Step 3: Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Step 4: Disposal: Arrange for collection by a licensed hazardous waste disposal company for incineration.

2. Contaminated Labware and PPE:

  • Step 1: Collection: Place all contaminated items, such as gloves, pipette tips, and plasticware, into a dedicated, labeled, and sealable container for solid hazardous waste.[4]

  • Step 2: Storage: Store the container alongside other solid hazardous waste.

  • Step 3: Disposal: Dispose of the container through a certified hazardous waste management service.

3. Aqueous Solutions Containing this compound:

  • Step 1: Collection: Pour aqueous waste containing this compound into a designated, leak-proof, and shatter-proof container for hazardous liquid waste. Do not dispose of down the drain.[4]

  • Step 2: Labeling: Label the container with "Hazardous Waste," the chemical name ("Aqueous Waste with this compound"), and an approximate concentration.

  • Step 3: Storage: Store the sealed container in a secondary containment bin within a designated hazardous waste storage area.

  • Step 4: Disposal: Arrange for pickup by a licensed hazardous waste disposal service.

Regulatory Compliance

Disposal of this compound must be in accordance with local, regional, and national regulations for pharmaceutical and hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Desacetyl Bisacodyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Desacetyl bisacodyl (B1667424), an active metabolite of the laxative bisacodyl. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.

Desacetyl bisacodyl is classified as harmful if swallowed. While some data suggests no significant skin or eye irritation, the parent compound, bisacodyl, is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended.

Hazard and Exposure Data

To provide a clear overview of the known hazards and safety recommendations, the following table summarizes key data for this compound and its parent compound, bisacodyl.

ParameterThis compoundBisacodyl (for reference)Source
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Signal Word WarningWarning[2]
Primary Routes of Exposure IngestionIngestion, Inhalation, Skin and Eye Contact[1][3]
Occupational Exposure Limits Not establishedParticulates Not Otherwise Regulated (PNOR):- Respirable fraction: 5 mg/m³ (OSHA, Cal/OSHA, NIOSH)- Total dust: 10 mg/m³ (Oregon PEL)[1]

Personal Protective Equipment (PPE) Protocol

A risk assessment should be performed to determine the appropriate level of PPE required for the specific procedures being undertaken.[4] For handling this compound, particularly in powder form where aerosolization is possible, the following PPE is recommended as a baseline.

  • Gloves: Two pairs of powder-free chemotherapy-rated gloves that meet the ASTM D6978 standard are required.[5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[5] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[5][6]

  • Gowns: A disposable, long-sleeved gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is necessary.[4][5] Gowns should close in the back and have tight-fitting cuffs.[7] They should be changed every two to three hours or immediately after a spill.[5][7]

  • Eye and Face Protection: Safety goggles are required to protect against splashes.[5] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over goggles or a full-face respirator is recommended.[4][7]

  • Respiratory Protection: When handling the powder outside of a containment device (e.g., a chemical fume hood or powder hood), an N95 or higher-rated respirator is required to protect against inhalation of airborne particles.[5] Surgical masks do not provide adequate respiratory protection.[7]

  • Additional Protection: For comprehensive protection, especially during large-scale handling or spill cleanup, consider disposable head, hair, beard, and shoe covers.[4][5]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Containment Device B->C D Weigh and Prepare Compound C->D Proceed to handling E Perform Experiment D->E F Decontaminate Surfaces E->F Experiment complete G Doff PPE F->G H Dispose of Waste G->H I Wash Hands Thoroughly H->I

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Detailed Experimental Protocols

Working with this compound Solution:

  • Preparation: All handling of the solid compound to prepare a stock solution should be done in a chemical fume hood or a ventilated balance enclosure.

  • Dissolving: this compound is soluble in DMF and DMSO.[8] When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

  • Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months.[9]

Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For minor spills, contain the spill using absorbent pads or granules. Avoid generating dust from solid spills.[1]

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently sweep the material into a designated waste container. For liquid spills, use absorbent material.

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.[1]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

PPE Selection Based on Risk Assessment

The choice of PPE is directly related to the potential for exposure during a given procedure. This diagram illustrates the logical relationship between the experimental task and the required level of personal protection.

Figure 2. PPE Selection Logic for this compound cluster_risk Risk Assessment cluster_ppe Required PPE A Task Assessment B Handling Solid / Powder A->B High Inhalation Risk C Handling Dilute Solution A->C Low Inhalation Risk D Double Gloves Gown Safety Goggles N95 Respirator B->D E Gloves Gown Safety Goggles C->E

Caption: A decision tree for selecting appropriate PPE based on the handling task.

By implementing these safety protocols, researchers can confidently handle this compound while minimizing personal exposure and maintaining a safe and compliant laboratory environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Desacetyl bisacodyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.